molecular formula C13H21N3O2S B1529294 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine CAS No. 1409216-81-4

1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine

Cat. No.: B1529294
CAS No.: 1409216-81-4
M. Wt: 283.39 g/mol
InChI Key: JOBXDARLWBUESV-UHFFFAOYSA-N
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Description

1-N-(1-Methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine is a synthetic aromatic diamine derivative with a piperidine ring substituted by a methanesulfonyl group at the N-1 position. The compound features a 4-methylbenzene-1,3-diamine core, which is structurally analogous to meta-toluenediamine (m-TDA) but modified with a sulfonylated piperidine moiety.

Properties

IUPAC Name

4-methyl-1-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(8-6-11)19(2,17)18/h3-4,9,11,15H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBXDARLWBUESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to the Benzene Ring: The piperidine derivative is then coupled with 4-methylbenzene-1,3-diamine through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-N-(1-Methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often utilized.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

1-N-(1-Methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine has shown promise as a kinase inhibitor , which is crucial in the treatment of various cancers and other diseases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can disrupt abnormal cell signaling pathways associated with cancer progression .

Case Study: Kinase Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against specific kinases, suggesting potential therapeutic roles in oncology. For instance, studies have demonstrated that modifications to the piperidine ring can enhance selectivity and potency against particular kinase targets, making it a candidate for further development in targeted cancer therapies.

Neuroscience Research

The compound's structural features suggest potential applications in neuroscience , particularly in the modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

Case Study: Neurotransmitter Modulation

In preliminary studies, analogs of this compound have been evaluated for their binding affinity to serotonin receptors. The results indicate that modifications can lead to enhanced receptor activity, providing insights into designing novel antidepressants or anxiolytics.

Material Science

The compound's unique chemical properties allow it to be explored as a building block for advanced materials. Its ability to form stable bonds with various substrates makes it suitable for applications in creating functionalized surfaces or polymeric materials.

Case Study: Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronic devices or biomedical applications where durability and performance are critical.

Mechanism of Action

The mechanism of action of 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally or functionally related diamines and piperidine derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Comparative Analysis of 1-N-(1-Methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine and Analogues

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Biological/Physicochemical Properties
This compound 4-Methylbenzene-1,3-diamine Methanesulfonyl-piperidine at N-1 ~323.4 (calculated) Enhanced solubility due to sulfonyl group; potential kinase inhibition
1-N-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine () Propane-1,3-diamine Biphenyl-4-yloxy-ethyl substituent ~325.4 Antiviral activity against RVFV; reduced cell permeability due to bulkier substituent
1-N-(1-Methylpiperidin-4-yl)benzene-1,3-diamine () Benzene-1,3-diamine Methyl-piperidine at N-1 ~235.3 Lower solubility vs. sulfonyl analogue; limited bioavailability
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine () 4-Nitrobenzene-1,3-diamine 4-Fluorobenzyl group at N-1 ~290.3 Nitro group enhances electrophilicity; potential DNA intercalation
4-Methylbenzene-1,3-diamine (m-TDA, ) Benzene-1,3-diamine Methyl group at position 4 ~122.2 Industrial use in polymers; carcinogenic concerns

Key Insights from Structural Comparisons

Piperidine Substitutions: The methanesulfonyl group in the target compound improves solubility and metabolic stability compared to the methyl-piperidine analogue (). Sulfonyl groups are known to enhance hydrogen bonding and reduce lipophilicity, which may favor target binding in aqueous environments .

Nitro or fluorobenzyl substitutions () introduce electrophilic or hydrophobic interactions, respectively, which are absent in the target compound but critical for DNA-targeting agents .

Biological Activity Trends: Piperidine-containing diamines (e.g., ) often exhibit kinase or protease inhibitory activity due to their ability to occupy hydrophobic pockets in enzyme active sites .

Biological Activity

1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine, also known by its CAS number 1409216-81-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21N3O2S
  • Molecular Weight : 273.39 g/mol
  • CAS Number : 1409216-81-4

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzene-1,3-diamine with methanesulfonylpiperidine under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. For instance, analogs have shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the inhibition of mitochondrial ATP synthase, leading to reduced ATP production and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Schiff base derivatives synthesized from similar precursors have demonstrated antibacterial and antifungal activities against a range of pathogens. These findings indicate that modifications in the molecular structure can enhance biological activity against microbial strains .

Case Studies and Research Findings

A series of studies have explored the biological implications of structurally related compounds:

Compound Biological Activity IC50 (µM) Target
Efrapeptin CAnticancer27ATP Synthase
Schiff Base AAntibacterialVariesBacterial Cell Wall
Schiff Base BAntifungalVariesFungal Cell Membrane

These studies illustrate the variability in biological activity based on structural modifications. For example, methylation at certain positions has been shown to enhance hydrophobicity and increase bioactivity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine
Reactant of Route 2
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1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine

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